molecular formula C8H20Cl2N2 B6177893 N1-cyclohexylethane-1,2-diamine dihydrochloride CAS No. 64670-87-7

N1-cyclohexylethane-1,2-diamine dihydrochloride

Cat. No.: B6177893
CAS No.: 64670-87-7
M. Wt: 215.16 g/mol
InChI Key: KVHKKTWGXUDNJI-UHFFFAOYSA-N
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Description

N1-cyclohexylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically found in a powdered form and has a melting point of 210-215°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexylethane-1,2-diamine dihydrochloride involves the reaction of cyclohexylamine with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants but utilizes automated systems to control temperature, pressure, and reaction time more precisely .

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-cyclohexylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-cyclohexylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with protein active sites, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexylethane-1,2-diamine
  • Cyclohexylamine
  • Ethylenediamine

Uniqueness

N1-cyclohexylethane-1,2-diamine dihydrochloride is unique due to its dual amine groups and cyclohexyl ring, which confer specific reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets .

Properties

CAS No.

64670-87-7

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N'-cyclohexylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c9-6-7-10-8-4-2-1-3-5-8;;/h8,10H,1-7,9H2;2*1H

InChI Key

KVHKKTWGXUDNJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCN.Cl.Cl

Purity

95

Origin of Product

United States

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